molecular formula C13H26N2O2 B13859015 Tert-butyl 2,2,5,5-tetramethylpiperazine-1-carboxylate

Tert-butyl 2,2,5,5-tetramethylpiperazine-1-carboxylate

Cat. No.: B13859015
M. Wt: 242.36 g/mol
InChI Key: VWFVTERSSBCUMP-UHFFFAOYSA-N
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Description

Tert-butyl 2,2,5,5-tetramethylpiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of tert-butyl and tetramethyl groups attached to the piperazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,5,5-tetramethylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,5,5-tetramethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 2,2,5,5-tetramethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,5,5-tetramethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and tetramethyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,5-dimethylpiperazine-1-carboxylate
  • Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2,2,5,5-tetramethylpiperazine-1-carboxylate is unique due to the presence of four methyl groups on the piperazine ring, which can significantly influence its chemical properties and reactivity compared to other piperazine derivatives. This structural feature can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 2,2,5,5-tetramethylpiperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-9-12(4,5)14-8-13(15,6)7/h14H,8-9H2,1-7H3

InChI Key

VWFVTERSSBCUMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(CN1C(=O)OC(C)(C)C)(C)C)C

Origin of Product

United States

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